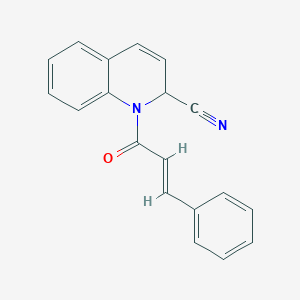![molecular formula C30H26N2O5 B12013101 [3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 764693-09-6](/img/structure/B12013101.png)
[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazone linkage, which is often associated with biological activity, and a methoxybenzoate group, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 4-phenylphenol with propanoyl chloride to form 4-phenylphenoxypropanoyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-phenylphenoxy)propanoylhydrazine.
Condensation Reaction: The hydrazine derivative is then condensed with 3-formylphenyl 4-methoxybenzoate under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Hydrazine derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
科学研究应用
Chemistry
In chemistry, [3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s hydrazone linkage is known for its potential biological activity. It is studied for its antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological macromolecules to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound in drug discovery programs.
Industry
Industrially, the compound is used in the development of new materials with specific properties. Its structural features allow for the creation of polymers and other materials with enhanced performance characteristics.
作用机制
The mechanism of action of [3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function.
相似化合物的比较
Similar Compounds
[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-bromobenzoate: Similar structure but with a bromine substituent, which can alter its reactivity and biological activity.
2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of [3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone linkage and methoxybenzoate group make it particularly versatile for various applications in research and industry.
属性
CAS 编号 |
764693-09-6 |
|---|---|
分子式 |
C30H26N2O5 |
分子量 |
494.5 g/mol |
IUPAC 名称 |
[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H26N2O5/c1-21(36-27-17-11-24(12-18-27)23-8-4-3-5-9-23)29(33)32-31-20-22-7-6-10-28(19-22)37-30(34)25-13-15-26(35-2)16-14-25/h3-21H,1-2H3,(H,32,33)/b31-20+ |
InChI 键 |
DFUYKYLKOIDJQK-AJBULDERSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dibromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013028.png)

![5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12013042.png)
![[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12013049.png)
![Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B12013055.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12013057.png)



![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013088.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12013093.png)

![2-methylpropyl 2-{2-(3-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013118.png)

